molecular formula C16H17ClN2O2S B11358128 2-(4-chloro-2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

2-(4-chloro-2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B11358128
M. Wt: 336.8 g/mol
InChI Key: JIPOAPYCONJNOI-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by its complex structure, which includes a chlorinated phenoxy group and a benzothiazole moiety. This compound is of interest due to its potential biological activities and its role in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 2-methylphenol to produce 4-chloro-2-methylphenol. This is achieved using chlorine gas in the presence of a catalyst such as ferric chloride.

    Synthesis of the Benzothiazole Intermediate: The next step involves the cyclization of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole ring. This reaction is typically carried out under acidic conditions.

    Coupling Reaction: The final step involves the coupling of the phenoxy intermediate with the benzothiazole intermediate. This is achieved through an acylation reaction using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted products with new functional groups replacing the chlorine atom.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide: shares structural similarities with other benzothiazole derivatives and phenoxy compounds.

    Benzothiazole Derivatives: Compounds with a benzothiazole ring, such as 2-aminobenzothiazole and 2-mercaptobenzothiazole.

    Phenoxy Compounds: Compounds with a phenoxy group, such as 4-chlorophenoxyacetic acid and 2,4-dichlorophenoxyacetic acid.

Uniqueness

The uniqueness of This compound lies in its combined structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H17ClN2O2S

Molecular Weight

336.8 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C16H17ClN2O2S/c1-10-8-11(17)6-7-13(10)21-9-15(20)19-16-18-12-4-2-3-5-14(12)22-16/h6-8H,2-5,9H2,1H3,(H,18,19,20)

InChI Key

JIPOAPYCONJNOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=NC3=C(S2)CCCC3

Origin of Product

United States

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